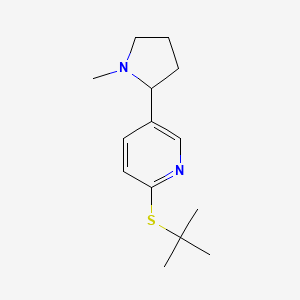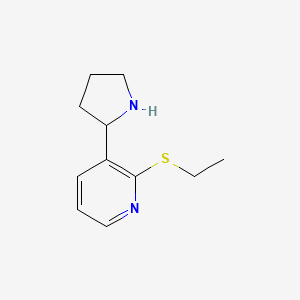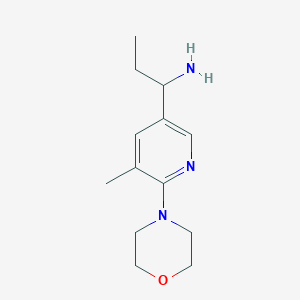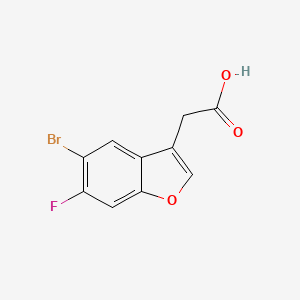
2-(((4-Chlorophenyl)thio)difluoromethyl)-5-methyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Chlorophenyl)thio)difluoromethyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a chlorophenylthio group, a difluoromethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)thio)difluoromethyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of 4-chlorothiophenol with difluoromethylating agents, followed by cyclization with appropriate reagents to form the oxadiazole ring. Common reagents used in these reactions include sodium hydride, carbon disulfide, and hydrazine hydrate. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chlorophenyl)thio)difluoromethyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(((4-Chlorophenyl)thio)difluoromethyl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(((4-Chlorophenyl)thio)difluoromethyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or disrupt cellular processes in pathogens or cancer cells. The presence of the difluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 2-Thio-containing pyrimidines
Uniqueness
2-(((4-Chlorophenyl)thio)difluoromethyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. Compared to similar compounds, it exhibits improved stability and selectivity in various applications.
Properties
Molecular Formula |
C10H7ClF2N2OS |
|---|---|
Molecular Weight |
276.69 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfanyl-difluoromethyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H7ClF2N2OS/c1-6-14-15-9(16-6)10(12,13)17-8-4-2-7(11)3-5-8/h2-5H,1H3 |
InChI Key |
PSAOIRDXZYYJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C(F)(F)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11797907.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)








